2-Benzyl-3-butyl-1H-indole
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Overview
Description
2-Benzyl-3-butyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. This structure is significant in various biological and chemical processes. The indole nucleus is found in many natural products and pharmaceuticals, making it a valuable scaffold for drug development and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-butyl-1H-indole typically involves the reaction of appropriate benzyl and butyl derivatives with indole precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-butyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Benzyl-3-butyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Benzyl-3-butyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit or modulate the activity of target proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Similar in structure but with a phenyl group instead of a benzyl group.
3-Butylindole: Lacks the benzyl group but retains the butyl substitution.
2-Benzylindole: Similar but without the butyl group.
Uniqueness
2-Benzyl-3-butyl-1H-indole is unique due to the presence of both benzyl and butyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .
Properties
CAS No. |
785815-31-8 |
---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-benzyl-3-butyl-1H-indole |
InChI |
InChI=1S/C19H21N/c1-2-3-11-17-16-12-7-8-13-18(16)20-19(17)14-15-9-5-4-6-10-15/h4-10,12-13,20H,2-3,11,14H2,1H3 |
InChI Key |
MTONLCVDIGFMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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